

identifying and interpreting off-target effects of PD-166866

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Compound of Interest

Compound Name: PD-166866

Cat. No.: B1684483

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Technical Support Center: PD-166866

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and interpreting the off-target effects of **PD-166866**.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **PD-166866**?

PD-166866 is a potent and selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.^{[1][2][3]}

Q2: How potent is **PD-166866** against its primary target?

In cell-free assays, **PD-166866** inhibits human full-length FGFR1 tyrosine kinase with an IC₅₀ value of 52.4 ± 0.1 nM.^{[1][2]} In cell-based assays, it inhibits bFGF-stimulated FGFR-1 autophosphorylation with IC₅₀ values of 10.8 nM in NIH 3T3 cells and 3.1 nM in L6 cells.^{[3][4]}

Q3: Is **PD-166866** known to have off-target kinase activity?

PD-166866 is highly selective for FGFR1. It has been shown to have no significant inhibitory effect on a panel of other kinases at concentrations up to 50 μM.^{[1][2][3]} This panel includes c-Src, platelet-derived growth factor receptor-β (PDGFR-β), epidermal growth factor receptor

(EGFR), insulin receptor (InsR) tyrosine kinases, mitogen-activated protein kinase (MAPK), protein kinase C (PKC), and CDK4.[1][2][3]

Q4: I am observing cellular effects that are not consistent with FGFR1 inhibition alone. What could be the cause?

While **PD-166866** is highly selective against other kinases, it has been reported to induce other cellular effects that are not directly mediated by off-target kinase inhibition. These include:

- Mitochondrial deficit and oxidative stress: Treatment with **PD-166866** has been observed to cause mitochondrial deficits and oxidative stress.[1][5]
- Autophagy: **PD-166866** can induce autophagy by repressing the Akt/mTOR signaling pathway.[1][5]

These cellular responses could be misinterpreted as off-target effects. It is crucial to investigate these possibilities before concluding the presence of a novel off-target kinase.

Q5: How can I confirm that the observed effects in my experiment are due to on-target FGFR1 inhibition?

To confirm on-target activity, you can perform several experiments:

- Rescue experiments: In a cell line expressing a drug-resistant mutant of FGFR1, the effects of **PD-166866** should be diminished.
- Use of structurally unrelated FGFR inhibitors: If a different, structurally distinct FGFR inhibitor produces the same phenotype, it is more likely an on-target effect.
- Knockdown/knockout of FGFR1: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate FGFR1 expression should phenocopy the effects of **PD-166866** if they are on-target.

Data Presentation

Inhibitory Activity of PD-166866

Target/Process	Assay Type	IC50 Value	Reference
FGFR1	Cell-free kinase assay	52.4 ± 0.1 nM	[1][2]
FGFR1 Autophosphorylation	NIH 3T3 cells	10.8 nM	[3][4]
FGFR1 Autophosphorylation	L6 cells	3.1 nM	[3][4]
bFGF-stimulated cell growth	L6 cells	24.1 nM	[3]
Phosphorylated 44- kDa MAPK (ERK1)	L6 cells	4.3 nM	[1][5]
Phosphorylated 42- kDa MAPK (ERK2)	L6 cells	7.9 nM	[1][5]
c-Src, PDGFR-β, EGFR, InsR, MAPK, PKC, CDK4	Kinase assays	>50 μM	[1][2][3]

Experimental Protocols

Protocol 1: Western Blot for Phospho-FGFR1 and Phospho-MAPK

Objective: To assess the inhibition of FGFR1 and its downstream effector MAPK in response to **PD-166866** treatment.

Methodology:

- Cell Culture and Treatment: Plate cells (e.g., NIH 3T3 or L6) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.
- Treat cells with varying concentrations of **PD-166866** (e.g., 1 nM to 1 μM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

- Stimulate the cells with basic fibroblast growth factor (bFGF) for 10-15 minutes to induce FGFR1 phosphorylation.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein onto an SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate with primary antibodies against phospho-FGFR1, total FGFR1, phospho-MAPK (p44/42), and total MAPK overnight at 4°C.
 - Wash and incubate with HRP-conjugated secondary antibodies.
 - Detect chemiluminescence using an imaging system.
- Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Troubleshooting Guides

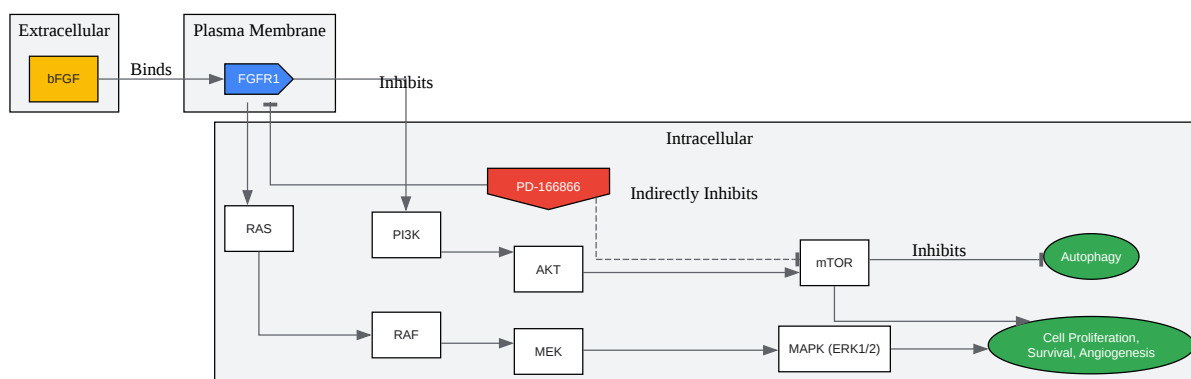
Issue 1: Unexpected Cell Death or Reduced Viability at Low Concentrations of **PD-166866**

Possible Cause	Troubleshooting Step	Expected Outcome
Mitochondrial Toxicity	1. Perform a mitochondrial membrane potential assay (e.g., TMRE or JC-1 staining). 2. Measure cellular ATP levels. 3. Assess the production of reactive oxygen species (ROS) using a fluorescent probe (e.g., DCFDA).	A decrease in mitochondrial membrane potential, reduced ATP levels, or an increase in ROS would suggest that the observed cytotoxicity is due to mitochondrial effects rather than off-target kinase inhibition.
Induction of Apoptosis	1. Perform an Annexin V/Propidium Iodide staining assay to detect apoptotic cells. 2. Conduct a Western blot for cleaved caspase-3 or PARP.	An increase in apoptotic markers would confirm that PD-166866 is inducing programmed cell death.

Issue 2: Observation of Autophagosome Formation or Increased Autophagic Flux

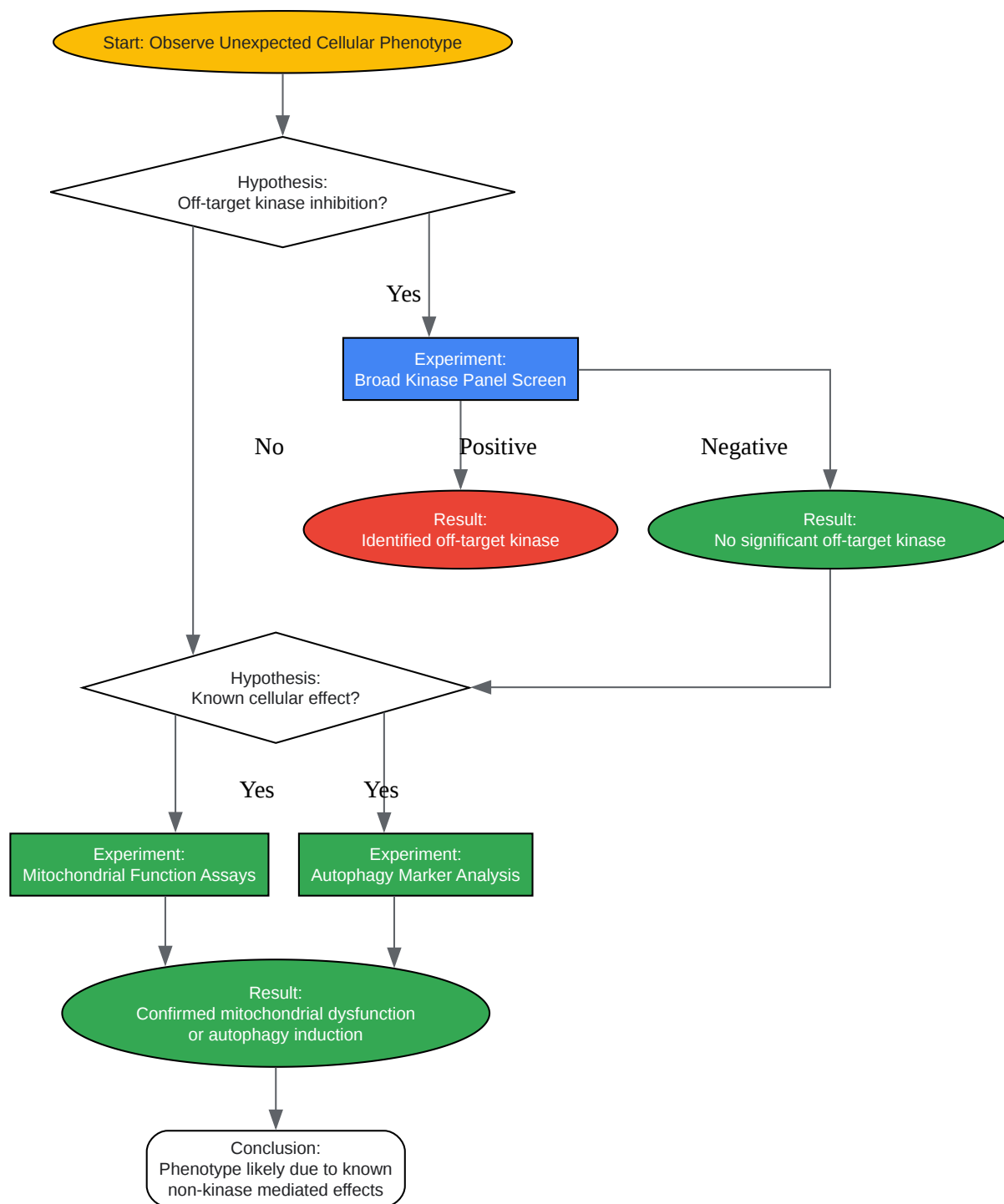
Possible Cause	Troubleshooting Step	Expected Outcome
On-target effect via Akt/mTOR pathway	1. Perform a Western blot for key autophagy markers such as LC3-I/II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 indicate increased autophagic flux. 2. Analyze the phosphorylation status of Akt and mTOR downstream effectors (e.g., p70S6K, 4E-BP1).	A decrease in the phosphorylation of Akt/mTOR pathway components would support the known mechanism of PD-166866-induced autophagy.
Cellular Stress Response	1. Co-treat cells with a known autophagy inhibitor (e.g., 3-Methyladenine or Chloroquine).	If the observed phenotype is rescued or altered by autophagy inhibitors, it confirms the involvement of this process.

Visualizations



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Caption: Simplified signaling pathway of FGFR1 and points of inhibition by **PD-166866**.



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Caption: Logical workflow for troubleshooting unexpected cellular effects of **PD-166866**.

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